molecular formula C20H29N3O3S B8147323 Biotin-Dimethyl-Tyramide

Biotin-Dimethyl-Tyramide

Cat. No.: B8147323
M. Wt: 391.5 g/mol
InChI Key: CTFIKOFQDFLTCJ-BQFCYCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Molecular Labeling and Signal Amplification Paradigms

The development of Biotin-Dimethyl-Tyramide is intrinsically linked to the broader evolution of molecular detection methodologies that seek to enhance signal strength and specificity. These methods are crucial for identifying proteins, nucleic acids, and other molecules of interest within their native cellular and tissue environments.

Evolution of Catalyzed Reporter Deposition (CARD) Techniques

Catalyzed Reporter Deposition (CARD), also widely known as Tyramide Signal Amplification (TSA), represents a significant leap forward in the sensitivity of in situ detection methods. pnas.orgbiotium.com This technology utilizes the enzymatic activity of horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules in the immediate vicinity of the target molecule. biotium.comencyclopedia.pub In the presence of hydrogen peroxide, HRP converts the tyramide substrate into a highly reactive, short-lived radical. rupress.org This radical then covalently binds to nearby tyrosine residues on proteins, leading to a substantial accumulation of the label at the site of the HRP-tagged probe.

The evolution of CARD/TSA has provided a versatile platform for signal amplification, reportedly increasing detection sensitivity by 10 to 100 times compared to conventional methods. biotium.comnih.gov This amplification is crucial for visualizing low-abundance targets that would otherwise be undetectable. biotium.com The technique is compatible with various detection modalities, including both chromogenic and fluorescent readouts, and has been adapted for numerous applications such as immunohistochemistry (IHC), in situ hybridization (ISH), and expansion microscopy. biotium.comiris-biotech.denih.gov

Role of Biotinylated Probes in Biomolecular Detection

Biotinylated probes are central to many molecular biology and biochemistry applications due to the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) (a B vitamin) and the proteins avidin (B1170675) and streptavidin. wikipedia.orgissuu.com This high-affinity binding is exploited to tag and detect a wide array of biomolecules, including proteins and nucleic acids. wikipedia.org

The process of attaching biotin to a molecule, known as biotinylation, allows for a two-step detection strategy. First, a primary probe (e.g., an antibody or a nucleic acid probe) carrying a biotin label binds to its specific target. Subsequently, a detection reagent, such as streptavidin conjugated to an enzyme (like HRP) or a fluorophore, is introduced. This streptavidin conjugate then binds to the biotin tag, providing a means for signal generation and amplification. clinisciences.com This modularity offers flexibility and is a cornerstone of techniques like ELISA, Western blotting, and cell surface labeling. clinisciences.com The use of biotinylated tyramide in CARD/TSA combines the signal amplification power of enzymatic deposition with the robust and highly specific biotin-streptavidin detection system. clinisciences.comcaymanchem.com

This compound as a Specialized Tyramide Derivative

Within the family of tyramide reagents, this compound represents a specific modification designed for use in advanced detection protocols. Its chemical structure is tailored to integrate seamlessly into established signal amplification workflows.

Distinction from Parent Biotin-Tyramide Compounds

This compound is a dimethylated analogue of the more common Biotin-Tyramide. iris-biotech.de While both compounds consist of a biotin moiety linked to a tyramine (B21549) molecule, the key difference lies in the addition of two methyl groups to the tyramine structure. This structural alteration can influence the reactivity and binding characteristics of the molecule during the HRP-catalyzed deposition reaction, potentially affecting signal-to-noise ratios in certain applications.

Below is a table comparing the chemical properties of Biotin-Tyramide and this compound.

PropertyBiotin-TyramideThis compound
Chemical Formula C18H25N3O3SC20H29N3O3S
Molecular Weight 363.5 g/mol caymanchem.com391.53 g/mol iris-biotech.de
Synonym Biotin-Phenol caymanchem.comN/A
CAS Number 41994-02-9 caymanchem.com2808072-95-7 iris-biotech.de

This table provides a summary of the key chemical identifiers for Biotin-Tyramide and its dimethylated derivative.

Integration into Established Research Workflows

This compound is designed to be integrated into standard protocols that utilize tyramide signal amplification. iris-biotech.deiris-biotech.de Its primary role is as a substrate for HRP in techniques such as immunohistochemistry (IHC), in situ hybridization (ISH), and proximity labeling assays. iris-biotech.deiris-biotech.de

In multiplex immunohistochemistry , the tyramide signal amplification method allows for the sequential detection of multiple antigens in a single tissue section, even when using primary antibodies from the same host species. neb-online.de After the deposition of one labeled tyramide, the antibodies can be stripped away, leaving the covalent tyramide signal intact. This process can be repeated with different primary antibodies and distinctly labeled tyramides, enabling the visualization of complex cellular environments and biomarker co-localization. encyclopedia.pubneb-online.de

In proximity labeling techniques, such as those using the engineered peroxidase APEX2, this compound (often referred to as biotin-phenol) is used to biotinylate proteins and other biomolecules in the immediate vicinity of a protein of interest. wikipedia.orgnih.gov The HRP or APEX2 enzyme, fused to the protein of interest, generates reactive biotin-tyramide radicals that covalently label nearby molecules. wikipedia.org These biotin-tagged molecules can then be purified using streptavidin beads and identified by mass spectrometry, providing a snapshot of the protein's molecular neighborhood. pnas.org The use of this compound in these workflows helps to improve the signal-to-noise ratio by reducing the required concentration of other reagents in the assay. iris-biotech.deiris-biotech.de

Research WorkflowRole of this compoundKey Outcome
Multiplex Immunohistochemistry (mIHC) HRP substrate for sequential antigen detection. iris-biotech.deneb-online.deVisualization of multiple biomarkers in a single tissue section, preserving spatial context. neb-online.de
In Situ Hybridization (ISH) Signal amplification reagent for detecting specific nucleic acid sequences. iris-biotech.deEnhanced sensitivity for detecting low-copy number DNA or RNA targets. iris-biotech.de
Proximity Labeling (e.g., APEX2) Substrate for peroxidase-catalyzed biotinylation of proximal biomolecules. wikipedia.orgnih.govIdentification of protein-protein interactions and the composition of subcellular compartments. pnas.org

This table outlines the integration and function of this compound in key research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-20(2,11-13-7-9-14(24)10-8-13)23-17(25)6-4-3-5-16-18-15(12-27-16)21-19(26)22-18/h7-10,15-16,18,24H,3-6,11-12H2,1-2H3,(H,23,25)(H2,21,22,26)/t15-,16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFIKOFQDFLTCJ-BQFCYCMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Biotin Dimethyl Tyramide Action

Peroxidase-Catalyzed Radical Generation

The initial and critical step in the mechanism of Biotin-Dimethyl-Tyramide action is the enzymatic generation of a highly reactive, short-lived radical. lumiprobe.comthermofisher.com This process is catalyzed by a peroxidase enzyme, most commonly Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide. hellobio.com

Horseradish Peroxidase (HRP) Reaction Dynamics with Tyramide Substrates

Horseradish Peroxidase (HRP) is a heme-containing enzyme that catalyzes the oxidation of a wide range of substrates. sigmaaldrich.comwikipedia.org In the context of tyramide signal amplification, HRP, typically conjugated to a secondary antibody or other targeting molecule, is localized to the site of interest. nih.govbiotium.com The catalytic cycle begins with the reaction of HRP with hydrogen peroxide, which results in the formation of a highly reactive enzyme intermediate known as Compound I. nih.gov This intermediate then abstracts a single electron from the tyramide moiety of the this compound molecule. nih.gov This oxidation event transforms the tyramide into a highly reactive free radical. nih.govlumiprobe.com The reaction is efficient, with each HRP molecule capable of catalyzing the conversion of multiple tyramide substrates, leading to a significant amplification of the signal. thermofisher.combiotium.com The kinetics of this reaction are influenced by factors such as the concentrations of HRP, the tyramide substrate, and hydrogen peroxide. stemed.sitenih.gov

Role of Hydrogen Peroxide in Radical Formation

Hydrogen peroxide (H₂O₂) serves as the oxidizing agent in the HRP-catalyzed reaction and is essential for the generation of the tyramide radical. thermofisher.comhellobio.combiotium.com In the presence of HRP, hydrogen peroxide oxidizes the enzyme's heme cofactor. nih.gov This activation of HRP is a prerequisite for the subsequent oxidation of the tyramide substrate. biotium.combiotium.com The concentration of hydrogen peroxide is a critical parameter; sufficient levels are required for efficient radical generation, while excessive concentrations can lead to inactivation of the HRP enzyme. hellobio.com The reaction between HRP and hydrogen peroxide leads to the formation of the highly reactive tyramide radical, which is the key species responsible for the subsequent covalent labeling. researchgate.netiris-biotech.de

Covalent Biotinylation of Proximal Biomolecules

Once generated, the highly reactive this compound radical has a very short lifetime and diffuses only a short distance from the site of its formation. researchgate.net This spatial confinement ensures that the subsequent biotinylation reaction is localized to the immediate vicinity of the HRP enzyme, thereby providing high-resolution detection.

Reaction with Tyrosine Residues and Other Nucleophilic Sites

The primary targets for the this compound radical are electron-rich amino acid residues on the surface of nearby proteins. hellobio.combiotium.com The most prominent of these is the phenol (B47542) moiety of tyrosine residues. thermofisher.comnih.gov The radical reacts with these residues, forming a stable, covalent bond. news-medical.netbiotium.com In addition to tyrosine, other nucleophilic sites on proteins, such as tryptophan, histidine, and cysteine residues, can also be targeted by the tyramide radical. nih.gov This covalent deposition of biotin (B1667282) ensures that the label is firmly attached to the biomolecules surrounding the target.

Formation of Biotin-Tagged Macromolecular Complexes

The covalent attachment of multiple this compound molecules to proteins in the vicinity of the HRP enzyme results in the formation of large, biotin-tagged macromolecular complexes. nih.govlumiprobe.com This high-density labeling of the target area is the basis for the significant signal amplification achieved with this method. nih.govbiotium.com The extent of biotinylation is proportional to the amount of HRP present at the site, which in turn is proportional to the abundance of the target molecule. nih.gov

Signal Transduction and Visualization through Biotin-Streptavidin Affinity

The final step in the process is the detection of the deposited biotin molecules. This is achieved by exploiting the extraordinarily high affinity between biotin and streptavidin. hellobio.comuab.edu Streptavidin, a protein isolated from Streptomyces avidinii, binds to biotin with a dissociation constant (Kd) on the order of 10⁻¹⁴ M, making it one of the strongest known non-covalent interactions in biology. nih.govnih.gov

Streptavidin can be conjugated to a variety of reporter molecules, including fluorescent dyes, enzymes, or gold nanoparticles. thermofisher.comuab.edu By incubating the sample with a streptavidin-reporter conjugate, the sites of biotin deposition can be visualized and quantified. The high degree of biotinylation achieved through the tyramide signal amplification process, coupled with the high-affinity biotin-streptavidin interaction, results in a robust and sensitive signal that allows for the detection of low-abundance targets. biotium.combiotium.com

Table 1: Key Components and Their Roles in this compound Action

Component Function
This compound Substrate for HRP; becomes a reactive radical that covalently binds to proximal biomolecules, depositing biotin.
Horseradish Peroxidase (HRP) Enzyme that catalyzes the conversion of this compound into a reactive radical.
**Hydrogen Peroxide (H₂O₂) ** Oxidizing agent that activates HRP, enabling it to oxidize the tyramide substrate.
Tyrosine Residues Primary target for the reactive tyramide radical, forming a covalent bond.
Streptavidin Protein with a very high affinity for biotin, used for signal detection and visualization when conjugated to a reporter molecule.

High-Affinity Biotin-Streptavidin Interaction in Detection Systems

The cornerstone of this compound's utility lies in the remarkably strong and specific non-covalent interaction between biotin and the protein streptavidin. This interaction is one of the strongest known in nature, characterized by an extremely low dissociation constant (Kd), indicating a very slow rate of separation once the complex is formed. This high affinity is crucial for the stability and reliability of detection assays.

The binding of biotin to streptavidin is a rapid process, and the resulting complex is exceptionally stable, remaining unaffected by wide variations in pH, temperature, organic solvents, and other denaturing agents. This robustness makes the biotin-streptavidin system a versatile tool in numerous biotechnological applications. Streptavidin is a tetrameric protein, meaning it has four binding sites for biotin, which allows for the amplification of the signal by attaching multiple reporter molecules to a single target.

Several key thermodynamic and kinetic parameters define the strength and specificity of this interaction. The binding process is characterized by a significant negative change in Gibbs free energy (ΔG), indicating a spontaneous and favorable reaction. The enthalpy (ΔH) and entropy (ΔS) changes associated with binding reveal the contributions of various molecular forces, including hydrogen bonds and hydrophobic interactions, to the stability of the complex.

Interactive Table 1: Thermodynamic and Kinetic Parameters of the Biotin-Streptavidin Interaction

ParameterValueSignificance in Detection Systems
Dissociation Constant (Kd) ~10⁻¹⁴ to 10⁻¹⁵ MIndicates an extremely stable complex, minimizing signal loss and ensuring high sensitivity.
Association Rate Constant (kon) 10⁵ to 10⁷ M⁻¹s⁻¹Represents a rapid binding process, allowing for quick assay development.
Dissociation Rate Constant (koff) ~10⁻⁴ to 10⁻⁶ s⁻¹A very slow off-rate, ensuring the signal remains localized and stable over time.
Gibbs Free Energy (ΔG) Highly negativeDenotes a spontaneous and highly favorable binding reaction.
Enthalpy Change (ΔH) NegativeIndicates that the interaction is exothermic, driven by favorable bond formations.
Entropy Change (ΔS) Can be positive or negative depending on conditionsReflects the changes in the ordering of molecules at the binding interface.

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Coupling with Enzymatic and Fluorometric Reporters

The power of this compound is fully realized when it is used in conjunction with enzymatic or fluorometric reporters in a process known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD). This technique can enhance detection sensitivity by up to 100-fold or even 200-fold compared to conventional methods.

The fundamental principle of TSA involves the enzymatic activation of tyramide by horseradish peroxidase (HRP). In the presence of hydrogen peroxide, HRP catalyzes the conversion of the tyramide moiety of this compound into a highly reactive, short-lived radical. This activated tyramide radical then covalently binds to electron-rich residues, such as tyrosine, on proteins in close proximity to the HRP enzyme. This results in the deposition of a high density of biotin molecules at the site of the target.

These deposited biotin molecules can then be detected using streptavidin conjugated to either an enzyme or a fluorophore, leading to a significant amplification of the original signal. This method allows for the detection of low-abundance targets that might be missed by standard techniques. biotium.comnih.govcreative-diagnostics.comsemanticscholar.orgbiotium.comthermofisher.comaatbio.com

Enzymatic Reporters:

The most common enzymatic reporter used with this compound is horseradish peroxidase (HRP) . nih.govsemanticscholar.org Once the biotinylated tyramide has been deposited, streptavidin-HRP conjugates can be introduced. This leads to the accumulation of a large number of HRP molecules at the target site. The HRP can then catalyze a chromogenic reaction, producing a colored precipitate that can be visualized by light microscopy, or a chemiluminescent reaction for detection on blots or in microplate assays. While HRP is predominant, other enzymes like alkaline phosphatase have also been explored in signal amplification strategies. thermofisher.comacs.orguab.edu

Fluorometric Reporters:

For fluorescence-based detection, the deposited biotin is targeted with streptavidin conjugated to a fluorophore. This approach offers several advantages, including the ability to perform multiplexing (detecting multiple targets simultaneously) by using different fluorophores with distinct excitation and emission spectra. A wide array of fluorometric reporters have been successfully coupled with this compound-based TSA, each with its own spectral characteristics and photostability.

Interactive Table 2: Examples of Fluorometric Reporters Used with this compound Signal Amplification

Reporter ClassSpecific ExampleExcitation Max (nm)Emission Max (nm)Application Example
Alexa Fluor Dyes Alexa Fluor 488495519Immunohistochemistry (IHC), Immunocytochemistry (ICC) creative-diagnostics.comthermofisher.com
Alexa Fluor 594590617Fluorescence In Situ Hybridization (FISH)
CF® Dyes CF®488A490515Multiplex IHC biotium.com
CF®568562583ICC biotium.com
Cyanine Dyes Cyanine 3 (Cy3)550570IHC, FISH cellsignal.com
Cyanine 5 (Cy5)650670Multiplex IHC cellsignal.com
Quantum Dots Qdot® 605Varies (e.g., 405)605Photostable IHC researchgate.net
Janelia Fluor® Dyes Janelia Fluor® 549549571Super-resolution imaging hellobio.com

Note: Excitation and emission maxima are approximate and can be influenced by the local environment.

The choice of reporter depends on the specific application, the instrumentation available, and the need for multiplexing. The versatility of coupling this compound with a broad range of both enzymatic and fluorometric reporters has solidified its role as an indispensable tool for sensitive and specific biomolecule detection.

Methodological Frameworks Utilizing Biotin Dimethyl Tyramide

Tyramide Signal Amplification (TSA) in Immunohistochemistry (IHC)

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique that significantly enhances the sensitivity of immunohistochemical (IHC) staining. The core of this method involves the use of HRP to catalyze the conversion of a labeled tyramine (B21549) derivative, such as biotin-dimethyl-tyramide, into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme.

The process begins with standard IHC procedures, where a primary antibody binds to the target antigen, followed by an HRP-conjugated secondary antibody. In the presence of a low concentration of hydrogen peroxide, the HRP enzyme activates the this compound substrate. The subsequent covalent deposition of numerous biotin (B1667282) molecules at the site of the antigen creates a highly concentrated area of this hapten, which can then be detected by streptavidin conjugated to a fluorophore or an enzyme. This enzymatic amplification cascade can increase detection sensitivity by up to 100-fold compared to conventional methods.

The primary application of this compound in TSA-IHC is to overcome the challenges of detecting low-abundance antigens. In many instances, the concentration of a target protein within a tissue section is below the detection limit of standard IHC techniques. TSA provides a robust solution by dramatically amplifying the signal, making it possible to visualize these previously undetectable antigens.

The enhanced sensitivity afforded by this compound allows for several methodological improvements. It often permits the use of significantly lower concentrations of primary antibodies, which can help to reduce non-specific background staining and improve the signal-to-noise ratio. This is particularly advantageous when working with precious or costly antibodies. Furthermore, the robust signal amplification can compensate for reduced antigenicity that may result from tissue fixation processes.

FeatureStandard IHCTSA-IHC with this compound
Principle Direct or indirect enzymatic detection of the primary antibody.Enzymatic deposition of multiple biotinylated tyramide molecules, followed by detection.
Sensitivity Lower, often insufficient for low-abundance antigens.High, up to 100-fold signal amplification.
Primary Antibody Conc. Standard concentrations required.Lower concentrations are often sufficient.
Background Staining Can be a concern, especially with higher antibody concentrations.Can be reduced due to lower antibody usage.
Detection of Low-Abundance Antigens Often not possible.A primary application and key advantage.

This compound-based TSA is a cornerstone of modern multiplex immunofluorescence (mIF) staining, a technique that allows for the simultaneous detection of multiple antigens on a single tissue section. This capability is crucial for understanding the complex spatial relationships between different cell types and biomarkers within the tissue microenvironment.

The conventional approach to multiplexing is often limited by the availability of primary antibodies raised in different species to avoid cross-reactivity of secondary antibodies. TSA-based mIF overcomes this limitation. The protocol involves sequential rounds of staining for each antigen. After the detection of the first antigen using a primary antibody, an HRP-conjugated secondary antibody, and a fluorophore-labeled tyramide, the primary and secondary antibodies can be stripped from the tissue. The covalent deposition of the tyramide-fluorophore conjugate ensures that the signal remains intact. This process can then be repeated for subsequent antigens using primary antibodies from the same host species, as the previous antibodies have been removed.

Staining RoundTarget AntigenPrimary Antibody (Host)Secondary Antibody (Host)Fluorophore-Tyramide
1Protein AMouse anti-Protein AHRP anti-MouseFluorescein-Tyramide
2Protein BMouse anti-Protein BHRP anti-MouseCy3-Tyramide
3Protein CMouse anti-Protein CHRP anti-MouseCy5-Tyramide

This compound in In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH)

The signal amplification principles of this compound are also highly effective in the context of in situ hybridization (ISH) and fluorescence in situ hybridization (FISH). These techniques are used to detect specific DNA or RNA sequences within cells and tissues. The introduction of tyramide signal amplification has significantly improved the sensitivity of these methods, enabling the detection of nucleic acid targets that were previously difficult or impossible to visualize.

In this context, a nucleic acid probe labeled with a hapten (such as digoxigenin (B1670575) or biotin) is hybridized to the target sequence. An antibody or streptavidin conjugated to HRP is then used to recognize the hapten on the probe. As in IHC, the HRP enzyme catalyzes the deposition of this compound in the vicinity of the probe, leading to a substantial increase in the number of biotin molecules at the target site. These deposited biotin molecules can then be detected using streptavidin conjugated to a fluorophore (for FISH) or an enzyme that produces a colored precipitate (for chromogenic ISH).

The use of this compound in ISH and FISH provides a dramatic increase in signal intensity, which is particularly beneficial when using probes with a low labeling density or when the target nucleic acid sequence is present in low copy numbers. The enzymatic amplification allows for the generation of a strong signal from a limited number of hybridized probes. This enhanced sensitivity has been shown to be critical for the successful application of ISH on formalin-fixed, paraffin-embedded (FFPE) tissues, where nucleic acids can be fragmented or masked by cross-linking.

Research has demonstrated that optimizing the protocol, including tissue unmasking steps and the concentration of reagents, is crucial for achieving high sensitivity while maintaining a low background. The combination of biotinyl-tyramide amplification with fluorescent detection has been shown to provide an additional order of sensitivity compared to chromogenic methods.

A significant advantage of employing this compound-based amplification in ISH and FISH is the ability to detect low-abundance RNA and DNA sequences. This is particularly relevant in various research and diagnostic settings, such as the detection of single-copy genes, viral DNA integrated into the host genome, or messenger RNA (mRNA) transcripts expressed at low levels.

The increased sensitivity provided by TSA can reveal "punctate" signal patterns, which are indicative of integrated viral DNA, as opposed to "diffuse" signals that may represent episomal viral particles. This distinction is critical for understanding the state of viral infection and its potential clinical implications. The ability to reliably detect low-copy nucleic acid sequences in routine clinical samples underscores the diagnostic utility of this methodology.

Proximity Labeling (PL) Methodologies

Proximity labeling (PL) is a powerful technique used to identify proteins and other biomolecules that are in close spatial proximity to a protein of interest within a living cell. While several enzymes are used for PL, peroxidase-based methods, such as APEX (engineered ascorbate (B8700270) peroxidase), utilize a similar principle to TSA. In this context, a peroxidase enzyme is fused to a "bait" protein and expressed in cells.

Upon the addition of a phenol (B47542) derivative substrate, such as biotin-phenol (functionally analogous to this compound), and a brief pulse of hydrogen peroxide, the enzyme generates reactive phenoxyl radicals. These radicals have a very short half-life and will covalently label electron-rich amino acid side chains (like tyrosine) of proteins that are within a small radius (nanometers) of the peroxidase enzyme. The biotin tag on the labeled proteins then allows for their subsequent enrichment using streptavidin beads and identification by mass spectrometry.

This compound, or more commonly in this context, biotin-phenol, serves as the key substrate that is converted into the reactive species for labeling. The choice of substrate can influence factors such as cell membrane permeability and labeling efficiency. Proximity labeling has become an invaluable tool for mapping the proteomes of specific cellular organelles and for discovering transient or weak protein-protein interactions that are often missed by traditional methods like co-immunoprecipitation.

TechniqueEnzymeSubstrateLabeled BiomoleculesDownstream Analysis
APEX-PL Engineered Ascorbate Peroxidase (APEX)Biotin-Phenol / Biotin-TyramideProteins in close proximity to the APEX-fusion protein.Streptavidin enrichment followed by Mass Spectrometry.
BioID Biotin Ligase (BirA)BiotinProteins in close proximity to the BirA-fusion protein.Streptavidin enrichment followed by Mass Spectrometry.
TurboID Evolved Biotin LigaseBiotinProteins in close proximity to the TurboID-fusion protein.Streptavidin enrichment followed by Mass Spectrometry.

Biotinylation by Antibody Recognition (BAR) for In Situ Labeling

Biotinylation by Antibody Recognition (BAR) is a technique that leverages the specificity of antibodies to direct the deposition of biotin onto proteins in close proximity to a target antigen in fixed cells and tissues. nih.govresearchgate.netnih.gov This method employs a primary antibody to recognize the protein of interest, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). nih.gov In the presence of hydrogen peroxide and this compound, the HRP catalyzes the generation of biotinyl radicals, which then covalently label proteins near the antibody-binding site. nih.govapexbt.com

A key advantage of BAR is its applicability to fixed samples, including primary tissues, which can be challenging to study with genetically encoded methods like APEX. nih.govbiorxiv.org This allows for the investigation of protein proximity networks in a more physiologically relevant context. For instance, BAR has been used to profile the dynamic interactome of lamin A/C in different cell types and under various conditions, providing insights into the molecular architecture of the nuclear envelope. nih.govnih.gov

Integration into Electron Microscopy (EM) Protocols

This compound plays a crucial role in correlating light microscopy with electron microscopy (EM) by generating an electron-dense precipitate at the site of peroxidase activity. nih.govresearchgate.net In this application, following the HRP-catalyzed deposition of this compound, the biotinylated product can be visualized using streptavidin conjugated to an electron-dense marker, such as gold nanoparticles. thermofisher.com

Alternatively, the HRP itself can be used to generate an EM-visible signal. The same APEX2 enzyme used for proteomic mapping can catalyze the polymerization of diaminobenzidine (DAB) into an osmiophilic polymer, which appears as a dark precipitate in electron micrographs. nih.gov This allows for the precise localization of the APEX2-tagged protein at the ultrastructural level, providing a powerful method for correlating proteomic data with high-resolution cellular architecture. nih.gov This dual functionality of APEX2, acting as a catalyst for both biotinylation and DAB polymerization, makes it a valuable tool for integrated proteomic and imaging studies. nih.gov

Table 2: Research Findings on this compound in Electron Microscopy

Study FocusKey FindingReference
Immunoelectron Microscopy The biotinyl-tyramide protocol provides high-resolution localization of various tissue antigens with negligible background staining. nih.govresearchgate.net
Correlated Light and Electron Microscopy Streptavidin-conjugated NANOGOLD clusters can be used to visualize biotin-tyramide deposits in both light and electron microscopy. thermofisher.com
APEX2-mediated EM contrast APEX2 catalyzes the polymerization of diaminobenzidine (DAB) to generate an electron-dense precipitate for EM imaging. nih.gov
Expansion Microscopy A combination of biotin-DHPE and tyramide signal amplification can be used to label entire cells for detailed 3D imaging. nih.gov

Application in Enzyme-Linked Immunosorbent Assay (ELISA) Formats

The principle of tyramide signal amplification (TSA) using this compound has been adapted to enhance the sensitivity of Enzyme-Linked Immunosorbent Assays (ELISAs). scientificlabs.ievwr.comsigmaaldrich.com In a TSA-based ELISA, an HRP-conjugated antibody is used to detect the target antigen. The addition of this compound and hydrogen peroxide leads to the deposition of multiple biotin molecules in the vicinity of the HRP. apexbt.comhellobio.com These deposited biotins can then be detected with a streptavidin-enzyme conjugate, leading to a significant amplification of the signal. vwr.com

This amplification can increase the detection sensitivity by up to 100-fold compared to conventional ELISA methods. vwr.com However, it is important to note that while TSA can increase the signal strength, it may not always translate to a proportional increase in assay sensitivity or resolution, as the fundamental limit of detection is still dependent on the affinity and specificity of the primary antibodies. researchgate.net A novel droplet-free digital ELISA has been developed that utilizes a tyramide signal amplification system to concentrate the reaction products, achieving a more than 20-fold increase in sensitivity over conventional ELISA for the detection of hepatitis B surface antigen. nih.gov

Advanced Applications and Emerging Research Directions

Proteomic Profiling and Mass Spectrometry Integration

Proximity labeling methods that utilize biotin-tyramide have revolutionized the study of proteins within their native cellular context. nih.gov By fusing HRP to a protein of interest or targeting it to a specific subcellular location, researchers can generate highly reactive biotin-tyramide radicals that covalently tag nearby proteins. nih.govelifesciences.org These biotinylated proteins can then be affinity-purified and identified by mass spectrometry (MS), providing a snapshot of the proteomic environment of a specific cellular compartment or protein complex. nih.govnih.gov

The integration of tyramide signal amplification with mass spectrometry (TSA-MS) has enabled powerful quantitative proteomic analyses. This approach allows for the identification and quantification of proteins within discrete subcellular compartments that are often difficult to isolate through traditional biochemical fractionation. rupress.org

A notable application of this is the "TSA-MS ratio" method, which was developed to define the proteome of specific cellular structures while compensating for the diffusion of the tyramide radicals. rupress.orgcaltech.edu In this strategy, HRP is targeted to a specific cellular location (the "target") and a reference location. Following proximity labeling with a tyramide conjugate (such as FITC-tyramide to avoid background from endogenous biotin), the labeled proteins from both locations are independently purified and analyzed by label-free quantitative mass spectrometry. rupress.orgresearchgate.net By calculating the ratio of protein abundance between the target and reference structures, researchers can distinguish bona fide components of the target compartment from background proteins labeled due to radical diffusion. rupress.orgillinois.edu

This ratiometric approach has been successfully used to identify the protein composition of nuclear speckles, which are dynamic, membrane-less organelles involved in gene expression. rupress.orgcaltech.edu The study compared the proteome of nuclear speckles with that of centromeres, another nuclear structure. rupress.org The results provided an updated and comprehensive inventory of nuclear speckle proteins. caltech.edu

Table 1: Selected Proteins Identified in Nuclear Speckles using TSA-MS Ratio Approach

Protein Name Function Reference
SON Splicing factor, structural component illinois.edu
SC35 (SRSF2) Splicing factor rupress.org
MFAP1 Modulates size and stability of nuclear speckles caltech.eduillinois.edu

This table presents a selection of proteins identified as enriched in nuclear speckles through the TSA-MS ratio method, highlighting the technique's ability to uncover both known and novel components of a specific cellular compartment.

A primary application of biotin-tyramide in proteomics is the identification of proteins that have been covalently modified by the biotin-tyramide radical. nih.gov In the presence of HRP and a low concentration of hydrogen peroxide, biotin-tyramide is converted into a short-lived, highly reactive radical intermediate. elifesciences.orgnih.gov This radical covalently attaches to electron-rich amino acid residues, primarily tyrosine and to a lesser extent tryptophan, on proteins in the immediate vicinity of the HRP enzyme. nih.govhellobio.com

The covalent nature of this tag is a significant advantage, as it allows for the use of stringent lysis and wash conditions to remove non-specifically bound proteins. nih.gov The biotinylated proteins are then captured using streptavidin- or avidin-conjugated beads and subsequently identified by mass spectrometry. nih.govnih.gov This workflow enables the creation of a high-resolution map of proteins within a specific subcellular region or those interacting with a particular protein of interest. nih.govnih.gov The direct detection of the biotin (B1667282) tag on peptides during mass spectrometry analysis can further enhance the confidence in identifying truly labeled proteins, distinguishing them from contaminants that may co-purify. nih.govnih.gov

Nucleic Acid Research Applications

The utility of biotin-tyramide extends beyond proteomics into the realm of nucleic acid research. Its ability to facilitate localized biotin deposition has been adapted for studying the structure and interactions of specific nucleic acid conformations.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govfrontiersin.org These structures are implicated in various cellular processes, including transcription and the maintenance of telomeres. frontiersin.org A fascinating characteristic of G4 structures is their ability to bind hemin (B1673052) (an iron-containing porphyrin), with the resulting G4-hemin complex exhibiting peroxidase-like activity. nih.govresearchgate.net

This intrinsic enzymatic activity has been cleverly exploited for the study of G4 structures. By supplying biotin-tyramide and hydrogen peroxide, the G4-hemin complex can catalyze its own biotinylation. nih.govnih.gov This self-biotinylation is highly specific to the G4 structure, as the reaction does not efficiently occur with other DNA forms like duplex DNA. nih.gov The biotin tag then serves as a handle for the detection, enrichment, and mapping of G4 structures from complex biological samples. nih.gov For instance, combining G4 self-biotinylation with the CUT&Tag (Cleavage Under Targets and Tagmentation) sequencing method has enabled the genome-wide mapping of hemin-binding sites, revealing a direct link between this metabolite and G4-mediated gene regulation. nih.gov

Table 2: Research Findings on G4-Hemin Complex Biotinylation

Finding Method Implication Reference
G4-hemin complexes exhibit intrinsic peroxidase activity. Spectroscopic assays Enables enzymatic targeting of G4 structures. nih.govresearchgate.net
G4 structures can self-biotinylate using biotin-tyramide. Gel shift assays with streptavidin Provides a specific method for labeling and detecting G4s. nih.gov

This table summarizes key experimental findings that form the basis for using biotin-tyramide to investigate G-quadruplex structures.

The conjugation of tyramide to oligonucleotides creates powerful probes for various molecular biology applications. Biotin-labeled oligonucleotide probes are commonly used in techniques like in situ hybridization (ISH) to detect specific DNA or RNA sequences within cells and tissues. researchgate.net The sensitivity of these methods can be dramatically increased by incorporating tyramide signal amplification. apexbt.com

In this approach, an HRP-conjugated antibody or streptavidin binds to the biotinylated probe. The subsequent addition of biotin-tyramide leads to the deposition of a high density of biotin molecules at the site of the probe, significantly amplifying the signal. apexbt.combiotium.com Furthermore, researchers have developed methods to directly conjugate tyrosine to oligonucleotides. researchgate.net These tyrosine-oligonucleotide conjugates can then be directly biotinylated by HRP-generated biotin-tyramide radicals, enabling the specific labeling of DNA molecules for applications in proximity biotinylation studies. researchgate.net

Cell Biology and Cellular Compartment Analysis

Biotin-tyramide-based proximity labeling is a cornerstone for modern cell biology, offering a way to map the proteomes of specific cellular compartments and microenvironments in situ. nih.gov This approach preserves the cellular architecture during the labeling process, which is a major advantage over traditional methods that rely on organelle purification and can lead to the loss of transient interactions and structural integrity. rupress.orgiris-biotech.de

The strategy involves targeting HRP to a specific location, such as the mitochondrial matrix, the endoplasmic reticulum, or the cell surface. nih.govelifesciences.org Upon addition of biotin-tyramide and hydrogen peroxide, a cloud of biotin-tyramide radicals is generated, labeling proteins within a defined radius of the HRP enzyme. rupress.org This labeling radius has been estimated to be on the order of nanometers for some peroxidases like APEX, but can be larger for HRP, a factor that must be considered in experimental design. rupress.orgnih.gov

This technique has been applied to map the proteomes of numerous cellular compartments. For example, by conjugating HRP to wheat germ agglutinin (WGA), which binds to glycoproteins, researchers have successfully mapped the surface proteome of cells. nih.govelifesciences.org Similarly, targeting HRP via antibodies to cell-type-specific markers has enabled the in situ proteomic analysis of specific cell types, such as neurons or astrocytes, within complex tissue samples. nih.gov This provides unprecedented insight into the molecular composition of individual cells in their native environment.

Mapping Synaptic Proteomes

Understanding the precise molecular composition of the synapse is critical to neuroscience. Proximity labeling techniques using HRP and biotin-tyramide (or related biotin-phenol compounds) have emerged as powerful tools for mapping the proteome of specific synaptic compartments, which are often difficult to isolate biochemically. nih.govfrontiersin.org

In one notable application, researchers fused HRP to the synaptic cell adhesion protein SynCAM 1 to specifically label proteins within the synaptic cleft of cultured cortical neurons. iris-biotech.de Using a membrane-impermeant biotin-phenol substrate, they successfully identified and quantified biotinylated proteins via mass spectrometry. This approach not only confirmed the presence of known synaptic proteins but also revealed novel cleft candidates, demonstrating the efficacy of proximity labeling for dissecting the complex molecular architecture of synapses. frontiersin.orgiris-biotech.deresearchgate.net Similarly, the in situ cell-type-specific proteome analysis using antibody-mediated biotinylation (iCAB) method allows for the targeting of specific neuronal cell types in brain tissue, followed by biotin-tyramide labeling to characterize their unique proteomes. nih.govnih.gov

Table 1: Research Findings in Synaptic Proteome Mapping

Method Target/System Key Findings Reference
HRP-based Proximity Labeling Synaptic cleft in cultured cortical neurons Identification of novel synaptic cleft protein candidates. iris-biotech.de
iCAB (in situ Cell-type-specific analysis using Antibody-mediated Biotinylation) Neurons, Astrocytes, Microglia in mouse brain Effective isolation and identification of cell-type-specific proteomes directly in tissue slices. nih.govnih.gov
In vivo BioID (iBioID) Specific brain circuits and cell types Targeted profiling of synaptic proteomes in living organisms, revealing abnormalities in neuropsychiatric disorders. frontiersin.org

Characterization of Mitochondrial and Endoplasmic Reticulum Membrane Proteins

Biotin-tyramide-based methods have been extended to map the proteomes of organelles and their membranes. Engineered peroxidases like APEX, which utilize biotin-phenol (biotinyl tyramide), allow for the high-resolution mapping of proteins within specific subcellular locales, including organelles like mitochondria. nih.govrndsystems.comhellobio.com This technique offers superior spatial resolution compared to some other proximity labeling methods. nih.gov

For instance, by targeting APEX to different mitochondrial compartments (e.g., the matrix or intermembrane space), researchers can generate a detailed inventory of the proteins residing in each location. iris-biotech.de Another innovative approach, termed TT-ExM, combines tyramide signal amplification with expansion microscopy to visualize cellular structures. This method has been used with a biotinylated membrane dye (biotin-DHPE) and an avidin (B1170675)/biotin-HRP complex to enhance the signal from tyramide, revealing detailed 3D structures of the endoplasmic reticulum and mitochondria. nih.gov Such applications are crucial for understanding the complex interplay between organelles and the specific functions of their membrane proteins. iris-biotech.denih.gov

Analysis of Nuclear Speckle Composition

Nuclear speckles are dynamic, subnuclear structures involved in mRNA splicing and processing. Their composition has been challenging to determine using traditional biochemical methods. A powerful strategy combining tyramide signal amplification with mass spectrometry (TSA-MS) has been developed to overcome this challenge. nih.govillinois.eduresearchgate.net

This approach involves targeting HRP to nuclear speckles using antibodies against known marker proteins. illinois.eduresearchgate.net The subsequent biotin-tyramide labeling captures the surrounding proteome. To distinguish true speckle components from nonspecifically labeled nucleoplasmic proteins, researchers have implemented a ratiometric method. nih.govillinois.edu This involves comparing the relative abundance of proteins labeled in nuclear speckles versus a control nuclear structure, such as the centromere. nih.govillinois.eduresearchgate.net This TSA-MS ratio approach successfully identified a high percentage of known nuclear speckle proteins and uncovered novel components like MFAP1, demonstrating its power to define the composition of specific cellular bodies. illinois.eduresearchgate.netnih.govcaltech.edu

Table 2: Key Identified Proteins in Nuclear Speckles via TSA-MS Ratio

Protein Category Examples Significance Reference
Known Nuclear Speckle Proteins SON, SC35 Validation of the TSA-MS ratio methodology. illinois.eduresearchgate.net
Novel Identified Proteins MFAP1, PRPF38A Revealed new components involved in nuclear speckle size, stability, and dynamics. researchgate.netnih.govcaltech.edu
RNA Processing Factors - Over 80% of proteins identified in earlier biochemical studies were related to RNA synthesis and processing. nih.gov

Signal Transduction Pathway Investigation

The ability of biotin-tyramide to amplify signals makes it exceptionally well-suited for studying signal transduction, where key events like protein phosphorylation often involve low-abundance proteins. nih.govnih.gov

Detection of Phosphorylated Proteins

Detecting protein phosphorylation is fundamental to understanding cellular signaling. nih.govrndsystems.com However, the low levels of many phosphorylated proteins can make them difficult to detect with standard methods. nih.gov Tyramide signal amplification has been optimized to enhance the detection of phosphorylated proteins in techniques like intracellular flow cytometry. nih.govnih.gov

By using antibodies specific to phosphorylated proteins to direct HRP to the target, followed by biotin-tyramide amplification, researchers can achieve a significant increase in signal intensity. nih.govnih.gov This allows for the robust detection of subtle changes in phosphorylation status, even in rare cell populations. nih.gov This approach has been shown to improve the measurement resolution of signaling pathways by 10-fold or more compared to non-amplified detection. nih.govnih.gov While other methods using reagents like Phos-tag Biotin also offer high sensitivity for detecting phosphoproteins, TSA provides a distinct, enzyme-amplification-based approach. researchgate.netfujifilm.com

Analysis of Kinase Activity

The enhanced detection of phosphorylated proteins directly translates to a more sensitive analysis of kinase activity. nih.gov Kinases are the enzymes responsible for phosphorylation, and their activity is a cornerstone of cellular signaling. By using TSA to measure the abundance of their phosphorylated substrates, the activity of specific kinase cascades can be assessed with high precision. nih.govnih.gov

This method has been successfully applied to study the endogenous Erk and Stat cell signaling pathways. nih.govnih.gov The optimization of TSA variables, such as antibody and tyramide concentration and reaction time, allows for the clear resolution of both strong and weak biological signals, providing a more detailed picture of kinase activity under different conditions. nih.gov

Table 3: Comparison of TSA and Standard Detection for Kinase Signaling

Pathway Target Improvement with TSA Reference
Stat Signaling Phospho-Stat1 >10-fold improvement in measurement resolution. nih.govnih.gov
Erk Signaling Phospho-Erk >10-fold improvement in measurement resolution. nih.govnih.gov

Specialized Labeling Strategies

The versatility of the biotin-tyramide system has led to its integration into a variety of specialized and advanced labeling strategies.

One key strategy is multiplexing, where multiple targets are detected in the same sample. Because the tyramide radical binds covalently, antibodies from an initial round of detection can be stripped away, allowing for a subsequent round of labeling with a different primary antibody and a distinctly labeled tyramide. biotium.combiotium.com This enables multi-color imaging and analysis without concerns about antibody cross-reactivity. biotium.combiotium.com

Furthermore, biotin-tyramide deposition can be combined with other reporter systems for enhanced detection. For example, the deposited biotin can be targeted with streptavidin conjugated to quantum dots, which offer superior photostability compared to traditional fluorophores, making them ideal for quantitative imaging. thermofisher.com The iCAB method is another specialized strategy that uses antibody-directed HRP and biotin-tyramide to achieve cell-type-specific proteomic labeling directly within complex tissue sections, overcoming limitations of methods that require cell isolation or genetic modification. nih.govnih.gov

Membrane and Lipid Staining through Biotinylated Derivatives

Visualizing cellular membranes and lipid-rich structures with high fidelity is crucial for understanding cell architecture and function. While Biotinyl Tyramide itself does not directly stain lipids, the underlying TSA methodology can be ingeniously applied to dramatically enhance the signal from lipid-targeting probes. This approach combines the specificity of a biotinylated lipid analogue with the powerful signal amplification of the HRP-tyramide system.

A key example of this application involves the use of biotinylated 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Biotin-DHPE), a lipid analogue that integrates into cellular membranes. nih.gov Once incorporated, the biotin moiety of Biotin-DHPE serves as a docking site for a streptavidin-HRP conjugate. In the presence of a tyramide reagent and hydrogen peroxide, the tethered HRP enzyme then catalyzes the covalent deposition of numerous biotin molecules in the immediate vicinity, effectively amplifying the location of the original lipid probe. nih.gov This amplified biotin signal can then be detected with high sensitivity using fluorescently labeled streptavidin.

Research into optimizing this technique for applications like expansion microscopy has provided detailed findings on staining conditions. nih.gov Expansion microscopy is a technique that physically expands a biological specimen, allowing for super-resolution imaging on conventional microscopes. Effective lipid staining is critical for providing structural context in these expanded samples. Studies have shown that the choice of solvent and incubation time for the Biotin-DHPE probe significantly impacts staining efficacy.

Table 1: Comparison of Biotin-DHPE Staining Conditions for Cellular Lipid Structures nih.gov
Ethanol (B145695) Concentration (in staining solution)Incubation TimeObserved Staining Signal QualityKey Finding
70%150 minutesModerateThe combination of a lower ethanol concentration (50%) and a longer, overnight incubation period resulted in the most robust and comprehensive staining of lipid-containing structures in COS-7 cells, indicating more effective probe incorporation into cellular membranes under these conditions.
70%OvernightGood
50%150 minutesGood
50%OvernightExcellent

This method allows for the detailed visualization of complex lipid-containing architectures throughout the cell, highlighting its utility in advanced imaging techniques where contextual structural information is paramount. nih.gov

Cleavable Biotin-Tyramide Derivatives in Research

A significant challenge in proteomics and protein interaction studies involves the efficient elution of biotinylated proteins from streptavidin affinity matrices. The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, requiring harsh, denaturing conditions to break, which can interfere with downstream analysis like mass spectrometry. To overcome this limitation, cleavable derivatives of Biotinyl Tyramide have been developed. sigmaaldrich.comiris-biotech.de

A prominent example is Biotin-SS-Tyramide , which incorporates a disulfide bond (–S–S–) into the linker arm connecting the biotin and tyramide moieties. sigmaaldrich.comiris-biotech.descientificlabs.co.uk This disulfide bridge is stable under normal experimental conditions but can be readily cleaved by reducing agents such as glutathione, dithiothreitol (B142953) (DTT), or β-mercaptoethanol. iris-biotech.denih.gov

The workflow for using Biotin-SS-Tyramide in proximity labeling studies is as follows:

An HRP-conjugated antibody or fusion protein binds to its target within a cell or tissue.

Biotin-SS-Tyramide and hydrogen peroxide are added. The HRP catalyzes the deposition and covalent labeling of proximal proteins with the Biotin-SS-Tyramide conjugate. iris-biotech.de

The cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads.

After washing away non-biotinylated proteins, the captured proteins are gently eluted from the beads by adding a reducing agent, which cleaves the disulfide bond and releases the protein, leaving the biotin tag still bound to the streptavidin beads. iris-biotech.denih.gov

This reversible biotinylation strategy is particularly advantageous for identifying protein-protein interaction networks. iris-biotech.de It allows for the isolation of protein complexes under mild conditions, preserving their integrity and improving the quality of subsequent analyses, such as mass spectrometry, by reducing contamination from streptavidin and enabling more complete elution of captured peptides. nih.gov

Table 2: Comparison of Standard vs. Cleavable Biotin-Tyramide
FeatureStandard Biotinyl TyramideCleavable Biotin-SS-Tyramide
Linker Type Stable alkyl chainDisulfide (–S–S–) bond sigmaaldrich.com
Cleavage Condition Not cleavable (requires harsh denaturation for elution)Mild reducing agents (e.g., glutathione, DTT) iris-biotech.de
Primary Advantage Robust signal amplification for imaging (IHC, ISH). lumiprobe.comReversible biotinylation enabling gentle elution of captured proteins. iris-biotech.de
Typical Application High-sensitivity detection of low-abundance targets in fixed samples. lumiprobe.comthermofisher.comProximity labeling for proteomic analysis and protein interaction mapping. iris-biotech.denih.gov

The development of cleavable Biotin-Tyramide derivatives represents a significant advancement, bridging the gap between high-sensitivity protein labeling and the practical requirements of downstream proteomic workflows.

Optimization Strategies and Performance Characteristics

Sensitivity Enhancement and Signal-to-Noise Ratio Improvement

Achieving high sensitivity while maintaining a low background is the primary goal of optimizing TSA-based assays. The signal-to-noise ratio is a critical determinant of the quality and reliability of the results, particularly when detecting low-abundance targets. aatbio.com

The efficiency of signal amplification using Biotin-Dimethyl-Tyramide is dependent on several key factors that must be carefully balanced. The enzymatic activity of horseradish peroxidase (HRP), the concentration of the tyramide substrate, and the reaction time are all pivotal.

The core of the amplification is the HRP-catalyzed conversion of the tyramide derivative into a highly reactive, short-lived radical in the presence of hydrogen peroxide. makewebeasy.net This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. makewebeasy.net The turnover of multiple tyramide substrates by a single HRP enzyme results in the deposition of a high density of biotin (B1667282) molecules at the target site, leading to significant signal amplification. aatbio.combiotium.com

Several factors directly influence this process:

HRP Conjugate Concentration: The concentration of the HRP-conjugated antibody or streptavidin is a critical parameter. nih.govakoyabio.com An insufficient concentration will lead to suboptimal signal amplification, while an excessively high concentration can increase non-specific binding and background noise. hellobio.com Titration of the HRP conjugate is therefore essential to determine the optimal concentration that provides the best signal-to-noise ratio. akoyabio.comakoyabio.com

This compound Concentration: The concentration of the this compound substrate itself plays a crucial role. nih.gov Optimization should include testing various concentrations to find the ideal level that saturates the enzymatic reaction without leading to excessive background. researchgate.net Recommended dilution ranges often vary from 1:1000 to 1:10,000. hellobio.com

Hydrogen Peroxide (H₂O₂) Concentration: As a co-substrate for HRP, the concentration of H₂O₂ is critical. Low concentrations will limit the enzymatic reaction and signal amplification, whereas high concentrations can damage the HRP enzyme and potentially the sample itself. hellobio.com

Reaction Time: The duration of the tyramide reaction directly impacts the amount of biotin deposition and thus the signal intensity. akoyabio.comnih.gov Longer incubation times can increase the signal but may also elevate the background. hellobio.com Therefore, optimizing the incubation time is a key step in achieving a high signal-to-noise ratio. youtube.com

Table 1: Factors Influencing Amplification Efficiency of this compound
FactorEffect on SignalEffect on BackgroundOptimization Strategy
HRP Conjugate ConcentrationIncreases with concentration to a plateauCan increase significantly at high concentrationsTitrate to find the lowest concentration that gives a strong signal.
This compound ConcentrationIncreases with concentration to a plateauMay increase at very high concentrationsTest a range of dilutions (e.g., 1:500 to 1:10,000) to find the optimal balance.
Hydrogen Peroxide (H₂O₂) ConcentrationEssential for the reaction; signal increases with concentration up to an optimal pointCan increase if concentration is too high, potentially causing non-specific reactionsUse at a low, empirically determined optimal concentration (e.g., 0.003%).
Reaction TimeSignal intensity increases with timeBackground can increase with prolonged incubationOptimize incubation time (e.g., 2-30 minutes) to maximize signal before background becomes problematic. hellobio.com

A significant challenge in TSA is managing background staining, which can obscure the specific signal and lead to misinterpretation of results. nih.govresearchgate.net Several strategies can be employed to minimize non-specific signal.

Quenching of Endogenous Peroxidase Activity: Tissues can contain endogenous peroxidases that will react with the tyramide substrate, leading to non-specific deposition of biotin. akoyabio.com Treatment with a solution of hydrogen peroxide (e.g., 0.3-3% H₂O₂ in methanol or PBS) prior to the application of the HRP conjugate is a crucial step to inactivate this endogenous activity. akoyabio.comhellobio.com

Blocking of Endogenous Biotin: Some tissues, such as the kidney and liver, have high levels of endogenous biotin, which can be bound by streptavidin conjugates, resulting in high background. hellobio.com The use of an avidin-biotin blocking kit, which involves sequential incubation with avidin (B1170675) and then biotin to saturate all biotin binding sites, can effectively mitigate this issue. hellobio.comucsd.edu

Use of Effective Blocking Buffers: Non-specific binding of antibodies and other reagents can be a major source of background. The use of appropriate blocking buffers, such as those containing bovine serum albumin (BSA) or serum from the same species as the secondary antibody, is essential. nih.gov

Appropriate Washing Steps: Thorough washing between incubation steps is critical to remove unbound reagents and reduce background. nih.govnih.gov The use of buffers containing detergents like Tween-20 can improve the efficiency of these washes. nih.gov

Dilution of Primary Antibody: The enhanced sensitivity of TSA often allows for a higher dilution of the primary antibody than in conventional methods. aatbio.comlumiprobe.com This can significantly reduce non-specific binding of the primary antibody and thereby lower the background signal. biotium.com

Table 2: Strategies for Background Signal Reduction
StrategyMechanismTypical Protocol Step
Endogenous Peroxidase QuenchingInactivates endogenous enzymes that could react with the tyramide substrate.Incubation with 0.3-3% H₂O₂ in methanol or PBS before primary antibody incubation. akoyabio.comhellobio.com
Endogenous Biotin BlockingSaturates endogenous biotin to prevent non-specific binding of streptavidin conjugates.Sequential incubation with avidin and biotin solutions. hellobio.comucsd.edu
Effective Blocking BuffersReduces non-specific binding of antibodies and other reagents.Incubation with a solution containing BSA or normal serum before primary antibody incubation.
Thorough WashingRemoves unbound reagents that can contribute to background.Multiple washes with a buffer containing a detergent (e.g., PBST) between each incubation step. nih.gov
Primary Antibody DilutionMinimizes non-specific binding of the primary antibody.Titrate the primary antibody to the lowest concentration that provides a clear signal. aatbio.comlumiprobe.com

Methodological Refinements for Specific Assays

The optimal conditions for using this compound can vary depending on the specific application, such as immunohistochemistry (IHC) or in situ hybridization (ISH), as well as the target and sample type.

As previously mentioned, the concentrations of the primary antibody, HRP-conjugated secondary antibody, and this compound, as well as the incubation times for each step, are interdependent and must be empirically optimized for each specific assay. hellobio.comakoyabio.comnih.gov A systematic approach, such as a checkerboard titration of antibody and tyramide concentrations, can be effective in identifying the ideal conditions that yield the highest signal-to-noise ratio. akoyabio.com It is often beneficial to start with the manufacturer's recommended dilutions and then perform a series of experiments with increasing and decreasing concentrations and incubation times. akoyabio.com For instance, in some applications, a shorter incubation time with a higher concentration of tyramide may be preferable, while in others, a longer incubation with a lower concentration may yield better results. hellobio.com

For IHC applications on formalin-fixed, paraffin-embedded (FFPE) tissues, proper pre-treatment is crucial for unmasking the antigenic epitopes that may have been cross-linked by the fixation process. nih.govresearchgate.net The choice of antigen retrieval method can significantly impact the accessibility of the target antigen to the primary antibody and, consequently, the effectiveness of the subsequent TSA reaction.

Common antigen retrieval techniques include heat-induced epitope retrieval (HIER) using buffers such as citrate or EDTA at varying pH levels, and proteolytic-induced epitope retrieval (PIER) using enzymes like proteinase K or pepsin. ucsd.edu The optimal method is antigen-dependent and must be determined experimentally. nih.gov In some cases, a combination of HIER and PIER may be necessary to achieve optimal staining. nih.gov For example, a study on biotinyl-tyramide-based in situ hybridization found that a tissue unmasking regimen including treatment with sodium citrate at 95°C followed by digestion with pepsin/HCl was the most critical factor for both sensitivity and a clean background. nih.govresearchgate.net

Considerations for Spatial Resolution and Labeling Radius

A key characteristic of TSA is the deposition of the biotin label in the immediate vicinity of the HRP enzyme. researchgate.net The reactive tyramide radicals generated by HRP have a short half-life and therefore a limited diffusion radius before they covalently bind to nearby tyrosine residues. researchgate.net This localized deposition generally results in good spatial resolution, which is advantageous for precisely localizing the target molecule within a cell or tissue.

However, the labeling radius is not infinitely small and has been estimated to be in the range of 0.5-1 µm. rupress.org This means that proteins in close proximity to the target, but not necessarily directly interacting with it, may also be labeled. While this can be a limitation for applications requiring very high-resolution mapping of protein-protein interactions, it is generally not a significant issue for most IHC and ISH applications where the goal is to localize a target to a specific subcellular compartment or cell type.

It is important to be aware that excessive amplification, resulting from very high concentrations of HRP or tyramide, or prolonged reaction times, can potentially lead to a larger labeling radius and a loss of spatial precision. thermofisher.com Therefore, the optimization strategies aimed at improving the signal-to-noise ratio also contribute to maintaining good spatial resolution.

Impact of Radical Diffusion on Localization Accuracy

The precision of localization in techniques utilizing this compound, such as Tyramide Signal Amplification (TSA) and proximity labeling methods (e.g., APEX, SPPLAT), is fundamentally limited by the diffusion of the reactive tyramide radical. Upon enzymatic activation by horseradish peroxidase (HRP) or an engineered ascorbate (B8700270) peroxidase (APEX), this compound is converted into a short-lived, highly reactive radical species. While this radical is designed to covalently bind to electron-rich amino acid residues, primarily tyrosine, on proteins in close proximity to the enzyme, its ability to diffuse away from the site of generation before reacting introduces a degree of uncertainty in the spatial assignment of the label.

The lifetime of the tyramide radical is exceptionally short, estimated to be less than one millisecond. This brief lifespan inherently restricts the distance the radical can travel, promoting labeling in the immediate vicinity of the peroxidase enzyme. For certain engineered systems like APEX, this results in a relatively confined labeling radius, reported to be under 20 nanometers within the cellular environment. This level of confinement is crucial for high-resolution mapping of subcellular proteomes.

However, the effective labeling radius can vary significantly depending on the specific enzymatic system and experimental conditions. For instance, the staining radius of HRP-generated this compound radicals has been estimated to be as large as 1 micrometer in some contexts. Such a large diffusion radius can lead to the labeling of proteins that are not true proximal partners of the target, thereby reducing the accuracy and resolution of the experiment. This phenomenon can result in a diffuse biotinylation pattern and a lower-than-expected enrichment of the intended target protein, complicating the interpretation of proteomics data. The diffusion distance of the activated radical is a critical parameter that directly influences the scale, resolution, and ultimately the accuracy of the identified protein interactions.

ParameterTypical Value/RangeImpact on Localization Accuracy
Tyramide Radical Lifetime < 1 millisecondA shorter lifetime limits the diffusion distance, leading to higher localization accuracy.
Labeling Radius (APEX) < 20 nanometersProvides high-resolution mapping of proximal proteins.
Labeling Radius (HRP) Can be up to 1 micrometerA larger radius can decrease accuracy by labeling non-proximal proteins.
Diffusion Characteristics Influences the scale and resolution of interactome mapping.Uncontrolled diffusion leads to lower accuracy and diffuse labeling patterns.

Strategies for Enhanced Spatial Confinement

To mitigate the effects of radical diffusion and improve the spatial precision of this compound labeling, several optimization strategies have been developed. These strategies focus on controlling the enzymatic reaction and modifying the labeling reagents to restrict the travel of the reactive radical species.

A primary approach involves the careful optimization of the TSA reaction conditions. This includes titrating the concentration of the this compound conjugate and adjusting the duration of the enzymatic reaction. Shorter reaction times are often sufficient for abundant targets and can minimize the extent of radical diffusion. Furthermore, the composition of the reaction buffer, such as its salt concentration, can influence the rate and deposition of the tyramide radicals, thereby affecting spatial confinement.

Another effective strategy is to enhance the sensitivity of the detection system, which allows for the use of lower concentrations of reagents. Employing HRP polymer-linked secondary antibodies, for instance, can dramatically increase the signal, permitting a reduction in the primary antibody concentration. This, in turn, helps to decrease non-specific signals that can arise from radical diffusion.

The molecular properties of the tyramide conjugate itself are also a key consideration. Reagents with a lower molecular weight may exhibit reduced non-specific binding and potentially different diffusion characteristics. More advanced strategies involve the chemical modification of the tyramide molecule to control its localization. For example, membrane-impermeant variants of biotin-tyramide have been synthesized. These specialized reagents cannot cross cellular membranes, thus confining the labeling reaction to cell surface proteins when the peroxidase enzyme is located extracellularly. This approach effectively prevents the radical from diffusing into the cell and labeling intracellular proteins, thereby providing a high degree of spatial control. The development of proximity labeling platforms with tunable labeling radii is an ongoing area of research, aiming to provide tools to study biological structures across different spatial scales.

StrategyDescriptionEffect on Spatial Confinement
Reaction Optimization Adjusting tyramide concentration, reaction time, and buffer composition.Minimizes excess radical generation and diffusion, improving localization.
Enhanced Detection Sensitivity Using HRP polymer-linked antibodies to allow for lower reagent concentrations.Reduces non-specific background signals, enhancing the precision of the primary signal.
Tyramide Conjugate Modification Synthesizing membrane-impermeant variants of biotin-tyramide.Restricts labeling to specific subcellular compartments, such as the cell surface.
Control of Radical Diffusion Investigating factors like buffer viscosity to physically slow radical movement.Directly reduces the labeling radius, leading to higher spatial resolution.

Comparative Analyses and Future Perspectives

Comparison with Other Signal Amplification Methodologies

The efficacy of Biotin-Dimethyl-Tyramide in molecular detection is best understood through comparison with other established and emerging techniques. This section delineates its advantages and limitations relative to conventional, non-amplified methods and contrasts its features with other tyramide-based conjugates.

Tyramide signal amplification (TSA) systems, including those utilizing this compound, offer substantial advantages over conventional detection methods such as standard immunohistochemistry (IHC) or immunocytochemistry (ICC) that rely on direct or indirect labeling without an amplification step. However, the methodology also presents specific limitations that require careful consideration and optimization.

Advantages:

Enhanced Sensitivity: The most significant advantage of the this compound system is its capacity to dramatically increase detection sensitivity. Reports indicate a 10- to 100-fold, and in some cases up to 10,000-fold, increase in signal compared to traditional methods like the avidin-biotin complex (ABC) technique. nih.govnews-medical.netresearchgate.net This heightened sensitivity is crucial for visualizing low-abundance targets, such as proteins expressed at minimal levels or rare nucleic acid sequences, which are often undetectable by conventional means. nih.govnih.govnih.govbiotium.com

Improved Signal Intensity and Resolution: The enzymatic deposition of numerous biotinylated tyramide molecules at the target site results in a markedly superior and more intense signal. news-medical.netbiotium.com Optimized TSA protocols have demonstrated a tenfold or greater improvement in measurement resolution, enabling a clearer distinction between cells with subtle differences in target concentration. nih.gov

Conservation of Reagents: Due to the profound signal amplification, researchers can significantly reduce the concentration of the primary antibody used, often the most expensive reagent in an immunoassay. nih.govresearchgate.net This not only makes experiments more cost-effective but can also reduce non-specific binding associated with high antibody concentrations.

Overcoming Autofluorescence: In tissues or cells with high intrinsic autofluorescence, the weak signal from conventional fluorophores can be obscured. The powerful signal generated by TSA can overcome this background noise, leading to a much-improved signal-to-noise ratio. researchgate.net

Versatility in Multiplexing: The covalent nature of the tyramide deposition allows for harsh stripping of primary and secondary antibodies without affecting the generated signal. This feature simplifies the design of multiplex IHC experiments, as it permits the sequential use of multiple primary antibodies from the same host species—a significant challenge for conventional multiplex protocols. nih.govnih.gov

Limitations:

Potential for Increased Background: The high sensitivity of TSA can be a double-edged sword. The system amplifies any non-specific binding of antibodies or peroxidases, which can lead to increased background staining if the protocol is not meticulously optimized. biotium.comnews-medical.netnih.gov Factors such as primary antibody concentration, blocking procedures, and wash steps are critical to minimizing non-specific signals. nih.govbiotium.commedchemexpress.com

Requirement for Rigorous Optimization: Achieving optimal results with this compound requires careful titration and optimization of several key parameters. These include the concentrations of the primary antibody, the HRP-conjugated secondary antibody, the biotin-tyramide reagent itself, and the duration of the tyramide reaction. nih.govnih.govnews-medical.net

Complexity of Hapten-Based Detection: As a hapten-based system, this compound requires a secondary detection step involving streptavidin conjugated to a reporter (e.g., a fluorophore or an enzyme). To ensure quantitative accuracy, this secondary detection reagent must be applied at a saturating concentration, adding a layer of complexity to the optimization process. nih.gov

Inability to Correct for Poor Initial Staining: It is crucial to understand that TSA amplifies the existing signal, whether specific or non-specific. It cannot compensate for suboptimal experimental conditions, such as poor antibody-antigen binding or flawed hybridization. researchgate.net

Table 1: Comparison of this compound (TSA) and Conventional Detection Methods
FeatureThis compound (TSA)Conventional Detection (e.g., standard IHC/ICC)
Sensitivity Very High (10 to 10,000-fold amplification) nih.govnews-medical.netresearchgate.netLow to Moderate
Detection of Low-Abundance Targets Excellent nih.govnih.govbiotium.comPoor to Fair
Primary Antibody Concentration Low nih.govresearchgate.netHigh
Signal-to-Noise Ratio Can be very high, but requires optimization to control background researchgate.netbiotium.comGenerally lower, limited by autofluorescence
Protocol Complexity Higher, requires additional steps and rigorous optimization nih.govnih.govnews-medical.netLower, more straightforward workflow
Multiplexing Capability High, simplifies panel design with same-species antibodies nih.govnih.govLimited, constrained by antibody host species

The tyramide molecule can be conjugated to various labels, leading to different types of tyramide reagents. The primary distinction is between hapten-labeled tyramides, such as this compound, and fluorophore-labeled tyramides, where the tyramide is directly attached to a fluorescent dye.

Detection Mechanism:

This compound (Indirect Detection): This is a hapten-based system. The HRP enzyme catalyzes the deposition of biotin (B1667282) molecules at the target site. This deposition is not directly visible and requires a subsequent detection step. This involves incubating the sample with streptavidin, which has a very high affinity for biotin, conjugated to a reporter molecule. This reporter can be a fluorophore, an enzyme for chromogenic detection (like HRP or alkaline phosphatase), or even electron-dense particles like gold for electron microscopy. researchgate.netbiotium.comnews-medical.net

Fluorophore-Labeled Tyramides (Direct Detection): In this system, the HRP enzyme directly deposits fluorescent molecules at the target site. The signal can be visualized immediately after the tyramide reaction using fluorescence microscopy, eliminating the need for a secondary detection step. researchgate.net

Key Distinctions and Versatility:

The choice between this compound and a fluorophore-labeled tyramide depends on the specific requirements of the experiment.

Flexibility of Signal Output: this compound offers greater flexibility in the final signal output. The same biotin-deposited sample can be visualized in multiple ways—fluorescently with a fluorophore-streptavidin conjugate, chromogenically with an enzyme-streptavidin conjugate, or at the ultrastructural level with gold-streptavidin. biotium.comnews-medical.net This versatility is a key advantage.

Potential for Further Signal Amplification: The biotin-streptavidin linkage can be exploited for additional layers of signal enhancement. For instance, after the initial deposition of biotin-tyramide, a streptavidin-HRP conjugate can be applied, followed by a second round of tyramide deposition or a traditional chromogenic substrate. This multi-layered approach can achieve even higher levels of amplification. news-medical.nethellobio.com

Workflow Simplicity: Fluorophore-labeled tyramides provide a more streamlined and faster workflow because they circumvent the need for the secondary streptavidin incubation and subsequent wash steps. researchgate.net

Endogenous Biotin Concerns: A potential drawback of any biotin-based system is the presence of endogenous biotin in certain tissues, such as the kidney and liver. This can lead to non-specific background staining. An additional blocking step is often required to quench this endogenous biotin activity, a consideration not necessary when using fluorophore-labeled tyramides.

Multiplexing Strategies: Both systems are well-suited for multiplexing. With fluorophore-labeled tyramides, different targets are labeled sequentially using tyramides conjugated to spectrally distinct fluorophores, with an HRP inactivation step between each round. With this compound, multiplexing can be achieved by combining it with other hapten-tyramides (like DNP-tyramide) or with various fluorophore-labeled tyramides in a sequential panel. news-medical.netnih.govnews-medical.net

Table 2: Comparison of this compound and Fluorophore-Labeled Tyramides
FeatureThis compoundFluorophore-Labeled Tyramide
Detection Method Indirect (requires streptavidin-conjugate) researchgate.netbiotium.comDirect (fluorescence) researchgate.net
Workflow Longer, includes secondary detection stepShorter, more streamlined
Flexibility of Output High (fluorescent, chromogenic, electron microscopy) biotium.comnews-medical.netLimited to fluorescence
Further Amplification Potential Yes, via additional streptavidin-HRP layers news-medical.netNo, signal is final after deposition
Endogenous Biotin Interference Yes, may require a blocking stepNo
Primary Application Highly sensitive detection with versatile output optionsHighly sensitive fluorescent multiplexing with a simpler workflow

Future Directions in this compound Research

Research into tyramide signal amplification continues to evolve, with efforts focused on creating more robust and versatile reagents and expanding their application into new frontiers of biological and medical research.

The fundamental chemistry of Biotin-Tyramide is being modified to enhance its properties and expand its utility. Key areas of development include the synthesis of novel analogs and the implementation of more effective conjugation and amplification strategies.

Novel Analogs:

PEGylated Biotin-Tyramides: To improve the physicochemical properties of the molecule, analogs incorporating polyethylene (B3416737) glycol (PEG) spacers, such as Biotin-PEG-Tyramide, have been developed. medchemexpress.comnih.gov The PEG linker increases the hydrophilicity and flexibility of the tyramide conjugate, which can improve its solubility and potentially reduce non-specific binding, leading to an enhanced signal-to-background ratio. nih.govbiotium.com Specialized versions, like the membrane-impermeant Biotin-PEG(4)-SS-Tyramide, have been designed to restrict labeling exclusively to cell surface proteins. thermofisher.com

Alternative Hapten Conjugates: To broaden the toolkit for multiplexing, tyramide has been conjugated to haptens other than biotin, such as digoxigenin (B1670575) (DIG) and dinitrophenyl (DNP). nih.govnews-medical.net This allows for the development of orthogonal detection systems within the same sample; for example, one target can be labeled with Biotin-Tyramide and detected with streptavidin, while a second target is labeled with DIG-Tyramide and detected with an anti-DIG antibody.

Metal-Chelating Tyramides: A significant innovation has been the development of tyramide conjugates that carry metal-chelating moieties. These reagents are designed for use with advanced imaging platforms like mass cytometry (CyTOF) and multiplex ion beam imaging (MIBI). In this application, the HRP enzyme deposits a tyramide that chelates a specific heavy metal isotope. The spatial distribution of these metals is then analyzed by mass spectrometry, enabling highly multiplexed imaging with over 40 markers simultaneously. nih.gov

Advanced Conjugation and Amplification Strategies:

Optimized Synthesis Protocols: Efficient, one-step chemical synthesis methods have been established to produce high-purity tyramide conjugates in bulk at a lower cost. These protocols, often using succinimidyl esters of the desired label (e.g., biotin), allow for the rapid and reliable production of a wide variety of tyramide reagents. news-medical.netapexbt.com

Enhanced Amplification Buffers: The composition of the reaction buffer has been identified as a critical factor for amplification efficiency. Commercially available enhanced buffers, sometimes referred to as "TSA Plus," contain catalysts and optimized salt concentrations that significantly increase the rate of tyramide deposition, resulting in a more sensitive and robust signal. nih.govnih.gov

Multi-Layered Amplification: For maximal sensitivity, protocols can be designed to include multiple rounds of amplification. A common approach involves the initial deposition of Biotin-Tyramide, followed by incubation with a streptavidin-HRP conjugate. This complex can then be used to catalyze a second round of tyramide deposition, which could involve either another layer of Biotin-Tyramide or a fluorophore-conjugated tyramide for direct visualization. nih.gov

The high sensitivity and versatility of this compound-based amplification have driven its adoption across a wide range of research fields, enabling studies in previously challenging biological contexts and complex disease models.

Oncology and Cancer Research:

Tumor Microenvironment Analysis: Multiplex immunofluorescence (mIF) with TSA is revolutionizing cancer research by enabling detailed spatial profiling of the tumor microenvironment. Researchers can now simultaneously visualize multiple immune cell types (e.g., T-cell subsets, macrophages) and their expression of checkpoint proteins (e.g., PD-L1, TIGIT) within a single tissue section. news-medical.netnih.gov This is critical for developing and validating immunotherapies and identifying predictive biomarkers.

Metastasis and Liquid Biopsy: TSA has been applied to detect rare disseminated cancer cells in challenging samples. For instance, a multiplex TSA protocol was developed to identify prostate cancer cells in primary tumors, metastatic sites, and liquid biopsies, aiding in the study of cancer progression and the development of diagnostic tools. nih.govresearchgate.net

Tumor Antigen Detection: The method has proven effective for detecting low-abundance tumor-associated antigens in various cancers, including hepatocellular carcinoma, that are not easily visualized with conventional IHC. news-medical.net

Neuroscience:

Mapping Neurological Receptors: Biotin-tyramide amplification has been essential for localizing low-expression proteins in the brain. A key example is the successful mapping of androgen receptors in the prefrontal cortex, a region where their low abundance made them difficult to detect previously. This has opened new avenues for studying hormonal influences on cognitive functions. nih.gov

Genomics and Nuclear Organization:

3D Genome Mapping (TSA-Seq): A groundbreaking application is Tyramide Signal Amplification Sequencing (TSA-Seq). In this method, HRP is targeted to a specific nuclear landmark (e.g., nuclear lamina or speckles). The subsequent deposition of Biotin-Tyramide labels the DNA in close proximity. By sequencing this biotin-labeled DNA, researchers can create a genome-wide map of distances to that nuclear structure, providing unprecedented insight into the relationship between the 3D organization of the genome and gene regulation. biorxiv.orgdrugtargetreview.com

Immunology and Cell Biology:

Intracellular Signaling: TSA has been adapted for use in intracellular flow cytometry to detect subtle changes in protein phosphorylation within signaling cascades. This allows for sensitive analysis of signaling pathways in heterogeneous cell populations, such as primary immune cells, providing a deeper understanding of cellular responses. nih.gov

Infectious Disease Diagnostics:

Sensitive Pathogen Detection: The technology has been incorporated into diagnostic assays to enhance their sensitivity. For example, a dot-blot hybridization assay for Parvovirus B19 DNA in serum samples showed a 10- to 50-fold increase in sensitivity when using TSA compared to conventional detection, highlighting its potential for large-scale virological screening. nih.gov

Q & A

Q. What is the role of Biotin-Dimethyl-Tyramide in tyramide signal amplification (TSA) assays, and how does it differ from other biotinylated tyramides?

this compound is a critical reagent in TSA, where it acts as a substrate for horseradish peroxidase (HRP), enabling localized deposition of biotin at target sites. Unlike non-dimethylated variants, its dimethyl group enhances solubility in aqueous buffers, reducing aggregation in high-concentration assays. Methodologically, researchers should validate its compatibility with HRP activity in their specific buffer systems (e.g., pH 7.4 PBS) and confirm signal linearity via dilution series .

Q. What are the standard protocols for optimizing this compound concentration in immunohistochemistry (IHC)?

Optimal concentration depends on target antigen abundance and antibody affinity. A stepwise approach is recommended:

  • Perform a primary antibody titration to minimize background.
  • Test this compound at 0.1–10 µM, using negative controls (omitting primary antibody) to assess non-specific binding.
  • Quantify signal-to-noise ratios via imaging software (e.g., ImageJ) and select the lowest effective concentration to avoid oversaturation .

Q. How should researchers document the use of this compound in the "Materials and Methods" section of a manuscript?

Follow IUPAC naming conventions and specify:

  • Source (vendor, catalog number, lot number).
  • Storage conditions (e.g., −20°C desiccated).
  • Working concentration, incubation time, and buffer composition (e.g., "0.5 µM in PBS with 0.05% Tween-20, 10 min RT"). Reference synthetic protocols if custom-synthesized, and include purity data (HPLC/MS) .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what quality controls are essential?

Variability in dimethylation efficiency or residual solvents can alter reactivity. To mitigate:

  • Request vendor-provided certificates of analysis (CoA) with HPLC purity ≥95% and mass spectrometry confirmation.
  • Conduct in-house validation via spike-recovery experiments using a reference standard.
  • For sensitive assays (e.g., single-cell RNA FISH), include batch-specific normalization controls in each experiment .

Q. What experimental strategies resolve contradictory results when this compound yields inconsistent signal amplification across studies?

Contradictions often arise from differences in peroxidase activity, fixation methods, or epitope accessibility. A systematic troubleshooting framework includes:

  • Internal controls: Compare signals using a validated antibody-epitope pair (e.g., β-actin).
  • Fixation optimization: Test cross-linking agents (e.g., paraformaldehyde vs. methanol) for antigen retention.
  • Enzyme kinetics: Measure HRP activity via TMB substrate in parallel to rule out enzyme inactivation .

Q. How can researchers design a multiplexed TSA workflow using this compound alongside other tyramide derivatives?

Multiplexing requires sequential HRP inactivation and tyramide stripping. Example workflow:

  • Round 1: this compound + HRP-conjugated primary antibody.
  • HRP inactivation: Treat with 1% H2O2 in PBS for 30 min.
  • Round 2: Fluorescent tyramide (e.g., Alexa Fluor 647) + alternate HRP conjugate. Validate specificity via single-plex controls and spectral unmixing to address cross-talk .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

Q. How should researchers address potential confounding effects of endogenous biotin when using this compound in tissue samples?

Endogenous biotin is common in liver or kidney tissues. Mitigation strategies:

  • Pre-blocking: Incubate sections with avidin/biotin blocking kits prior to primary antibody application.
  • Validation: Compare signals with and without this compound application in negative controls. Document blocking protocols and validation results in the "Experimental Design" section .

Methodological Best Practices

Table 1: Key Parameters for this compound Experimental Optimization

ParameterRecommended RangeValidation Method
Working Concentration0.1–10 µMSignal-to-noise ratio
Incubation Time5–15 minTime-course experiments
Buffer pH7.0–7.8pH titration with HRP
Batch ConsistencyHPLC purity ≥95%Spike-recovery assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.